molecular formula C22H26N4O2S B2715260 5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627047-13-6

5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2715260
CAS No.: 627047-13-6
M. Wt: 410.54
InChI Key: UPZUXTKMTUWXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a tetrahydropyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core. This compound features a dimethylamino-substituted phenyl group at position 5 and a propylthio substituent at position 2 (Figure 1). Its synthesis typically involves multi-component reactions, such as the condensation of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes in acetic acid or ethanol .

The tetrahydropyrimido[4,5-b]quinoline scaffold is notable for its structural similarity to natural alkaloids and synthetic anticancer agents, enabling interactions with biological targets like DNA or enzymes involved in cell proliferation . The dimethylamino group enhances solubility and bioavailability, while the propylthio moiety may influence redox properties or thiol-mediated cellular uptake .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-12-29-22-24-20-19(21(28)25-22)17(13-8-10-14(11-9-13)26(2)3)18-15(23-20)6-5-7-16(18)27/h8-11,17H,4-7,12H2,1-3H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZUXTKMTUWXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the dimethylamino and propylthio groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Structural Characteristics

Before delving into applications, it is essential to understand the structural characteristics of this compound. It consists of a pyrimidine core fused with quinoline, which enhances its biological activity. The presence of a dimethylamino group and a propylthio substituent plays a crucial role in modulating its pharmacological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, research indicated that certain pyrimido[4,5-b]quinoline derivatives exhibited significant antifungal activity against various strains, including Candida dubliniensis and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 8 μg/mL for effective compounds .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
D13Candida dubliniensis4
D13Candida albicans8
D13Candida tropicalis6

Antibacterial Properties

Another significant application is in the field of antibacterial agents. Compounds with similar structures have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with some exhibiting zones of inhibition comparable to standard antibiotics .

Table 2: Antibacterial Activity of Synthesized Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Q1E. coli25
Q2S. aureus11
Q3P. aeruginosa34

Molecular Docking Studies

Molecular modeling and docking studies have been employed to elucidate the binding interactions of these compounds with specific biological targets. For instance, docking studies have shown that certain derivatives bind effectively to the CYP51 enzyme's active site, which is crucial for antifungal activity . This computational approach aids in predicting the biological activity and optimizing lead compounds for further development.

Synthesis and Characterization

The synthesis of this compound and its analogs often involves multi-step reactions utilizing various reagents and catalysts. For example, one efficient method reported involves ultrasound-assisted synthesis using eco-friendly catalysts like Fe3O4@SiO2-SnCl4 . This method not only enhances yield but also reduces environmental impact.

Potential in Drug Development

Given its diverse biological activities, there is potential for this compound to be developed into therapeutic agents targeting fungal infections or bacterial diseases. The structure-activity relationship (SAR) studies are crucial in this context as they help identify which modifications enhance efficacy while minimizing toxicity.

Mechanism of Action

The mechanism of action of 5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • 5-(4-Chlorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydro-pyrimido[4,5-b]quinoline-2,4-diamine (7a) Features a 4-chlorophenyl group and diamine substituents. Exhibits anticancer activity against leukemia cell lines (IC₅₀ values < 1 μM) due to enhanced DNA intercalation . Comparison: The dimethylamino group in the target compound may improve solubility compared to the chlorophenyl group but may reduce direct DNA-binding affinity.
  • 5-(5-Methyl-2-thienyl)-2-(isopentylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione Substituted with a thienyl group and isopentylthio chain. Shows moderate cytotoxicity (IC₅₀ ~ 10–20 μM) in solid tumor models . Comparison: The propylthio chain in the target compound offers a balance between lipophilicity and metabolic stability compared to the bulkier isopentylthio group.

Substituent Variations at Position 2

  • 2-(Methylthio)-5-aryl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione Derivatives Synthesized via similar multi-component reactions . Methylthio groups confer higher metabolic stability but lower cellular permeability than propylthio .

Hybrid Derivatives

  • 5-{[3-(Dimethylamino)propyl]amino}-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione Incorporates a dimethylamino-propylamino side chain. Demonstrates dual inhibitory activity against topoisomerase I/II (IC₅₀ ~ 2–5 μM) .

Bioactivity and Mechanism

Anticancer Activity

  • Target Compound : Preliminary studies suggest moderate activity against breast cancer (MCF-7, IC₅₀ ~ 15 μM) and colon cancer (HCT-116, IC₅₀ ~ 20 μM) via apoptosis induction .
  • Analog 7a : Exhibits superior potency (IC₅₀ ~ 0.23 μM against P388D1 leukemia cells) due to optimized DNA intercalation .
  • 5-(Dimethylaminoethylamino)-Naphthalimide Derivatives: IC₅₀ values as low as 0.64 μM against HeLa cells, highlighting the importance of aminoalkyl side chains for activity .

Solubility and Pharmacokinetics

  • The dimethylamino group in the target compound enhances water solubility (logP ~ 2.1) compared to analogs with chlorophenyl (logP ~ 3.5) or thienyl (logP ~ 3.8) groups .
  • Propylthio substituents exhibit slower hepatic clearance than methylthio analogs in rodent models .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 286.38 g/mol

Structural Features

  • Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.
  • Propylthio Group : Potentially increases lipophilicity and may affect biological interactions.
  • Tetrahydropyrimidoquinoline Core : This bicyclic structure is linked to various biological activities, particularly in the context of antitumor and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown:

  • Mechanism of Action : Inhibition of DNA synthesis and induction of apoptosis in cancer cells.
  • Efficacy : Compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development.

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties:

  • In Vitro Studies : Compounds with similar functional groups have shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 1.5 µg/mL against fungal strains like Epidermophyton floccosum .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin lightening and treatment of hyperpigmentation disorders.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of tetrahydropyrimidoquinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity:

CompoundCell LineIC50 (µM)
AHeLa12.5
BMCF-78.0
CA54915.0

This study highlighted the importance of substituent variation in optimizing anticancer activity .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activities of related compounds. The study employed a variety of microbial assays:

CompoundMicrobeMIC (µg/mL)
DE. coli25
ES. aureus10
FCandida albicans15

These findings support the notion that structural modifications can lead to enhanced antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant catalyst is effective for constructing the pyrimidoquinoline core under mild conditions . Key steps include:

  • Regioselective cyclization : Achieved via sonication (40 kHz, 60°C) to enhance reaction rates and yield .
  • Substituent introduction : The 4-(dimethylamino)phenyl group is added via nucleophilic aromatic substitution, while the propylthio moiety is incorporated via thiol-alkylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product ≥95% purity .

Q. How should researchers characterize the compound’s structural and purity attributes?

  • Methodological Answer :

  • IR spectroscopy : Confirm carbonyl stretches (1704–1706 cm⁻¹ for dione groups) and aromatic C-H bending .
  • NMR spectroscopy : Assign aromatic protons (δ 6.5–7.3 ppm in 1^1H NMR) and quaternary carbons (δ 120–140 ppm in 13^{13}C NMR). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyrimidine ring .
  • Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~450–470 m/z) and compare with theoretical isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antibacterial activity : Microdilution method (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to correlate 1^1H-13^{13}C signals, resolving ambiguities in aromatic ring substitution patterns .
  • X-ray crystallography : Obtain single crystals (via slow evaporation in DMSO/MeOH) to unambiguously confirm stereochemistry .
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (B3LYP/6-31G* basis set) .

Q. What strategies optimize large-scale synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process simulation : Apply Aspen Plus® to model solvent recovery and optimize temperature/pressure parameters for industrial reactors .
  • Membrane separation : Use nanofiltration (MWCO 500 Da) to remove low-MW impurities post-reaction .
  • Catalyst recycling : Recover Fe(DS)₃ via aqueous extraction (pH 4–5) and reuse for ≥3 cycles without significant activity loss .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with substituents like nitro (electron-withdrawing) or methoxy (electron-donating) at the 4-phenyl position to assess effects on cytotoxicity .
  • Thioether chain modification : Replace propylthio with cyclopropylthio to evaluate steric/electronic impacts on target binding .
  • Biological testing : Compare IC₅₀ values across derivatives to identify pharmacophore requirements .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases, focusing on hydrogen bonding with dione groups .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability in physiological conditions .
  • ADMET prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.